molecular formula C6H5ClN2O2 B1593341 3-Chloro-6-methylpyridazine-4-carboxylic acid CAS No. 914637-40-4

3-Chloro-6-methylpyridazine-4-carboxylic acid

Cat. No.: B1593341
CAS No.: 914637-40-4
M. Wt: 172.57 g/mol
InChI Key: JGILMNHDPYZDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol. This compound is part of the pyridazine family, which consists of heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. Pyridazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 3-chloropyridazine and methylating agents.

  • Methylation: The pyridazine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under controlled conditions.

  • Carboxylation: The methylated pyridazine undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide or formic acid under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and their derivatives.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated pyridazines.

Scientific Research Applications

3-Chloro-6-methylpyridazine-4-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 3,6-Dichloro-4-methylpyridazine

  • 3-Chloro-6-methylpyridazine

  • 7-Methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid

Properties

IUPAC Name

3-chloro-6-methylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILMNHDPYZDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650255
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-40-4
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-methylpyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-methylpyridazine-4-carboxylic acid
Reactant of Route 3
3-Chloro-6-methylpyridazine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-methylpyridazine-4-carboxylic acid
Reactant of Route 5
3-Chloro-6-methylpyridazine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-methylpyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.